molecular formula C19H23FN4 B3045210 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1031627-75-4

5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3045210
CAS No.: 1031627-75-4
M. Wt: 326.4
InChI Key: PGFCHTFKQHTVFQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with substituents at positions 3, 5, and 5. Key structural features include:

  • 3-(4-Fluorophenyl) group: Enhances target binding via hydrophobic and electronic interactions with biological targets like mycobacterial ATP synthase .
  • 5-tert-Butyl substituent: A bulky alkyl group that improves metabolic stability and may reduce off-target interactions .
  • N,N,2-Trimethylamine at position 7: Increases solubility and mitigates hERG channel liability compared to bulkier amines (e.g., pyridinylmethyl) .

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4/c1-12-17(13-7-9-14(20)10-8-13)18-21-15(19(2,3)4)11-16(23(5)6)24(18)22-12/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFCHTFKQHTVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123536
Record name 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031627-75-4
Record name 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031627-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated aromatic compound.

    Addition of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.

    Final assembly: The final step involves the coupling of the pyrazole and pyrimidine rings under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

Scientific Research Applications

5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Variation at Position 5

Compound 5-Substituent Biological Activity Key Findings
Target compound tert-butyl Anti-mycobacterial (M. tb inhibition) High metabolic stability in liver microsomes; low hERG liability .
3-(4-Fluorophenyl)-5-methyl analog Methyl Anti-Wolbachia, anti-mycobacterial Moderate potency but shorter half-life due to smaller substituent .
5-(4-Methoxyphenyl) analog (Compound 34) 4-Methoxyphenyl Anti-mycobacterial Improved potency but reduced microsomal stability compared to tert-butyl .
5-(4-Isopropylphenyl) analog (Compound 35) 4-Isopropylphenyl Anti-mycobacterial Balanced activity and stability, but tert-butyl offers superior steric bulk .

Analysis : The tert-butyl group confers optimal hydrophobicity and steric hindrance, enhancing target engagement and resistance to oxidative metabolism. Smaller alkyl groups (e.g., methyl) reduce metabolic stability, while aryl groups (e.g., methoxyphenyl) may improve potency but introduce metabolic liabilities .

Variation at Position 3

Compound 3-Substituent Biological Activity Key Findings
Target compound 4-Fluorophenyl Anti-mycobacterial Fluorine enhances electronegativity, improving binding to ATP synthase .
3-(4-Chlorophenyl) analog 4-Chlorophenyl GPCR modulation (e.g., PTH/PTHrP receptor) Chlorine increases lipophilicity but may elevate toxicity risks .
3-(2,4-Dichlorophenyl) analog 2,4-Dichlorophenyl Anticancer Dichloro substitution broadens activity but reduces selectivity .

Analysis : The 4-fluorophenyl group strikes a balance between electronic effects (σ-hole interactions) and metabolic stability. Chlorinated analogs, while potent, may exhibit higher toxicity due to prolonged half-lives .

Variation at Position 7 (Amine Substituent)

Compound 7-Substituent Biological Activity Key Findings
Target compound N,N,2-Trimethylamine Anti-mycobacterial Low hERG liability; improved solubility vs. pyridinylmethyl analogs .
N-(Pyridin-2-ylmethyl) analog Pyridinylmethyl Anti-Wolbachia, anti-mycobacterial Higher potency but elevated hERG risk .
N-(2-Methoxyethyl) analog 2-Methoxyethyl Undisclosed Enhanced solubility but reduced target affinity due to ether linkage .

Analysis : Trimethylamine minimizes hERG channel inhibition while maintaining solubility. Pyridinylmethyl groups, though potent, are associated with cardiovascular toxicity risks .

Comparison with Triazolopyrimidine Analogs

Compound Core Structure Biological Activity Key Findings
Target compound Pyrazolo[1,5-a]pyrimidine Anti-mycobacterial Selective for bacterial ATP synthase; low cytotoxicity .
Triazolopyrimidine (Compound 92) Triazolo[1,5-a]pyrimidine Anticancer Inhibits tubulin polymerization; distinct mechanism from taxanes .
N-(4-Fluorophenethyl) triazolopyrimidine Triazolo[1,5-a]pyrimidine Anti-tubercular Moderate activity; lower metabolic stability than pyrazolo analogs .

Analysis : Pyrazolo[1,5-a]pyrimidines exhibit target specificity for bacterial enzymes, whereas triazolopyrimidines often act on eukaryotic systems (e.g., tubulin). The tert-butyl and 4-fluorophenyl groups in the target compound enhance selectivity for prokaryotic targets .

Biological Activity

5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Overview of the Compound

The compound belongs to the class of pyrazolopyrimidines and is characterized by a unique structure that includes a tert-butyl group, a fluorophenyl moiety, and a trimethylpyrazolo[1,5-a]pyrimidin-7-amine core. Its molecular formula is C19H23FN4C_{19}H_{23}FN_4 with a CAS number of 1031627-75-4 .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies indicate that it may inhibit certain kinases involved in cell signaling pathways, leading to anticancer effects. The compound's ability to modulate enzyme activity suggests potential applications in treating various diseases, including cancer and viral infections .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, studies have shown that this compound can exhibit significant growth inhibition against cancer cell lines. For instance, an investigation using the MDA-MB-231 human breast cancer cell line demonstrated the compound's ability to decrease cell viability .

Table 1: Anticancer Activity Summary

CompoundCell LineConcentration (µM)Inhibition (%)
This compoundMDA-MB-231VariesSignificant
Control (YM155)MDA-MB-231VariesHigh
Control (Menadione)MDA-MB-231VariesModerate

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antiviral and anti-inflammatory activities. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with enzyme inhibition relevant to viral replication processes . Further research is required to elucidate these effects fully.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A focused library of pyrazolo[1,5-a]pyrimidin derivatives was synthesized and screened for anticancer activity. The results indicated that certain modifications to the core structure could enhance efficacy against various cancer types. The study emphasized the importance of structural diversity in optimizing biological activity .

Case Study 2: Enzyme Inhibition Studies

Another study investigated the enzyme inhibition properties of related compounds. The results showed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could significantly alter binding affinities and inhibitory potency against targeted enzymes involved in cancer progression .

Q & A

Q. Table 1: Representative Yields from Suzuki Coupling Reactions

Substituent on Pyrimidine CoreBoronic Acid UsedYield (%)Reference
4-Fluorophenyl(4-Fluorophenyl)65
4-Methoxyphenyl(4-Methoxyphenyl)72
4-Trifluoromethylphenyl(4-CF₃-phenyl)58

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, fluorophenyl aromatic signals at δ ~7.2 ppm) .
  • X-ray Crystallography : Determines absolute configuration and bond angles (e.g., C–C bond lengths ~1.54 Å in pyrazolo-pyrimidine cores) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ ion at m/z 391 for C₂₂H₂₂ClN₅) .

Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., anticancer, enzyme inhibition)?

Answer:

  • Enzyme Inhibition :
    • CRF1 Receptor Binding : Radioligand displacement assays using [³H]-CP-154,526, with IC₅₀ values <100 nM for pyrazolo-pyrimidine analogs .
    • Kinase Inhibition : CDK2 inhibition measured via ATP-Glo™ assays; reported IC₅₀ values of 0.5–2 µM for related compounds .
  • Antiproliferative Activity : MTT assays in cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa cells) .

Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., CRF1 vs. FAAH targets)?

Answer:

  • Target Selectivity Profiling : Use orthogonal assays (e.g., CRF1 receptor binding vs. FAAH substrate conversion assays) to differentiate mechanisms .
  • Structural Analysis : Compare binding modes via molecular docking. For example, the tert-butyl group in 5-tert-butyl derivatives may sterically hinder FAAH active sites while enhancing CRF1 hydrophobic interactions .
  • Mutagenesis Studies : Validate key residues (e.g., CRF1 transmembrane domain mutations) to confirm binding specificity .

Advanced: How do substituents like tert-butyl and 4-fluorophenyl influence pharmacokinetics and target engagement?

Answer:

  • Tert-Butyl Group :
    • Lipophilicity : Increases logP by ~1.5 units, enhancing blood-brain barrier penetration (critical for neuroactive targets) .
    • Metabolic Stability : Reduces CYP450-mediated oxidation due to steric shielding .
  • 4-Fluorophenyl :
    • Electron-Withdrawing Effects : Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., CRF1 Tyr⁴⁵⁶) .
    • Bioavailability : Fluorine’s small size improves solubility without compromising membrane permeability .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTarget Affinity (IC₅₀)logPReference
4-FluorophenylCRF1: 75 nM3.2
4-ChlorophenylCDK2: 1.8 µM3.8
4-MethoxyphenylFAAH: >10 µM2.5

Advanced: What computational strategies predict binding interactions with targets like CRF1 or CDK2?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 50–100 ns to assess stability of tert-butyl/fluorophenyl interactions .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., tert-butyl → isopropyl reduces CRF1 binding by ~2 kcal/mol) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near pyrimidine N1) for scaffold optimization .

Advanced: How can in vivo models validate therapeutic potential while addressing metabolic limitations?

Answer:

  • Rodent Models : Administer 10 mg/kg s.c. (b.i.d.) in anxiety models (e.g., elevated plus maze) to assess CRF1 antagonism .
  • PK/PD Studies : Monitor plasma half-life (t₁/₂ ~4–6 h) and brain-to-plasma ratios (>2:1) via LC-MS/MS .
  • Metabolite Identification : Use hepatocyte incubations to detect oxidative metabolites (e.g., tert-butyl hydroxylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

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